N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with benzamide derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and thiocyanates to form the thiadiazole ring . The reaction conditions often require the presence of a base such as triethylamine and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would typically include the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Pyrrole Derivatives: Compounds containing the pyrrole ring also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-11(2)15-18-19-16(24-15)17-14(21)12-6-5-7-13(10-12)25(22,23)20-8-3-4-9-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROXNNSPGDCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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